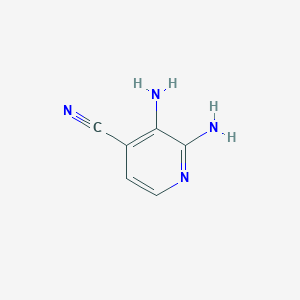

2,3-Diaminopyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

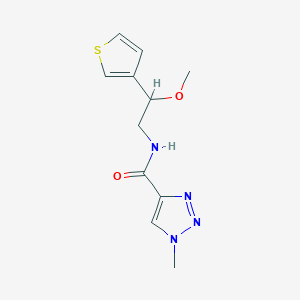

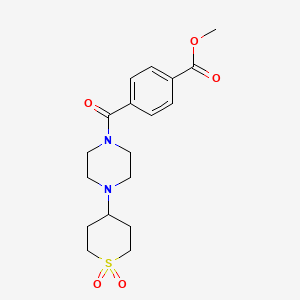

2,3-Diaminopyridine-4-carbonitrile is a chemical compound with the CAS number 1556332-55-8 . It has a molecular weight of 134.14 and is commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of 2,3-Diaminopyridine-4-carbonitrile involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 hours .Molecular Structure Analysis

The molecular structure of 2,3-Diaminopyridine-4-carbonitrile is represented by the InChI code1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) . This indicates that the compound contains 6 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . Chemical Reactions Analysis

2,3-Diaminopyridine-4-carbonitrile can participate in various chemical reactions. For instance, it can form Schiff base complexes with Fe (III), Ni (II), Co (III), V (IV), and U (VI) metal ions . These complexes have been studied for their catalytic activity for the epoxidation of styrene .Scientific Research Applications

GABA A Receptor Modulation

2,3-Diaminopyridine-4-carbonitrile: derivatives have been identified as positive allosteric modulators of the GABA A receptor . This application is significant in the treatment of central nervous system disorders, as these receptors are pivotal for inhibitory neurotransmission.

Proton Pump Inhibition

Compounds derived from 2,3-Diaminopyridine-4-carbonitrile have shown activity as proton pump inhibitors . This is particularly useful in developing treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Anti-inflammatory Activity

The structural analogs of 2,3-Diaminopyridine-4-carbonitrile have been found to exhibit nonsteroidal anti-inflammatory properties . This opens up possibilities for new anti-inflammatory medications with potentially fewer side effects.

Antidepressant Properties

Research indicates that certain 2,3-Diaminopyridine-4-carbonitrile derivatives may possess antidepressant effects . This could lead to the development of novel antidepressants that work through unique mechanisms.

Antimicrobial and Antiviral Activity

Some derivatives have demonstrated antimicrobial and antiviral activities . This is crucial for the development of new drugs to combat resistant strains of pathogens.

Agriculture and Pest Control

In the agricultural sector, 2,3-Diaminopyridine-4-carbonitrile derivatives have been used for the treatment of shoots of broad-leaved plants and in rodent control . This showcases the compound’s versatility beyond human medicine.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful in contact with skin or if inhaled . It should be handled with care, avoiding dust formation, and used only under a chemical fume hood .

Future Directions

The future directions for 2,3-Diaminopyridine-4-carbonitrile could involve its use as a precursor for the synthesis of heterocyclic compounds . These compounds are of great interest in the construction of various photovoltaic materials, such as organic solar cells, organic light-emitting diodes, and organic field effect transistors .

properties

IUPAC Name |

2,3-diaminopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXAWMCDVOKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2988981.png)

![2-(4-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2988983.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)